Home > Products > Screening Compounds P64644 > 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride - 1266694-06-7

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

Catalog Number: EVT-3025574
CAS Number: 1266694-06-7
Molecular Formula: C7H13ClN4O
Molecular Weight: 204.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted at the 2-position with a thioether linker connected to a phenacyl group. Unlike 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride, this compound contains a phenyl-substituted imidazole ring at the 5-position of the oxadiazole ring. The structure of this compound was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance [, ].

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: This group of compounds comprises a 1,3,4-oxadiazole ring linked to a 3,6-dihydropyridine moiety. The dihydropyridine nitrogen is further substituted with either a benzamide or a benzenesulfonamide group. The oxadiazole ring in this series can be substituted with either a methyl or a phenyl group at the 5-position [].

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its 1-alkyl derivatives

  • Compound Description: This compound is characterized by a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione system connected to a 5-phenyl-1,3,4-oxadiazole moiety at the 6-position. The synthetic route involves a 1,1’-carbonyldiimidazole-promoted interaction of a thieno[2,3-d]pyrimidine carboxylic acid derivative with benzohydrazide, followed by cyclization and hydrolysis steps. Alkylation of this compound with various reagents like benzyl chlorides, chloroacetamides, and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles yielded 1-alkyl derivatives [].

2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

  • Compound Description: This group of compounds consists of a 4,5-dihydro-1,3,4-oxadiazole ring substituted at the 2-position with a 4-bromophenyl acetate group. The dihydro-oxadiazole ring also carries an acetyl group at the 4-position and an aryl substituent at the 5-position [].

1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives

  • Compound Description: This series of compounds features a piperazine ring directly attached to the 2-position of a 1,3,4-oxadiazole ring. The oxadiazole ring is further substituted with a 4-methoxyphenyl group at the 5-position. These compounds were screened for their antioxidant activity using DPPH, hydroxyl radical, and nitric oxide radical scavenging assays. Notably, compound 2c from this series demonstrated the most potent radical scavenging activity [].

1-((5- Substituted-1,3,4-oxadiazol-2-yl) methyl)-4-benzylpiperazines

  • Compound Description: These compounds feature a 4-benzylpiperazine moiety linked to a 1,3,4-oxadiazole ring via a methylene bridge. The 5-position of the oxadiazole ring is substituted with various groups [].

1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H- indazole

  • Compound Description: This compound combines a piperazine ring, a 1,3,4-oxadiazole ring, and an indazole ring system. The oxadiazole ring, substituted with a phenyl group at the 5-position, is connected to a methylene linker attached to the indazole system. An additional methylene linker connects the piperazine ring to the indazole moiety [].

1-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]3-(4-nitrophenyl)-1,2-dihydro[1,8]naphthyridin-2-ones

  • Compound Description: This group of compounds features a 1,3,4-oxadiazole ring connected to a 1,2-dihydro[1,8]naphthyridin-2-one system through a methylene bridge. The oxadiazole ring bears various aryl substituents at the 5-position. These compounds were synthesized using an environmentally friendly solid-state method mediated by hypervalent iodine reagents [].

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide

  • Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring with a thioxo group at the 5-position. The 2-position of the ring is linked to a propylamine chain further substituted with a 4-methylbenzenesulfonamide group. X-ray crystallography revealed that this compound exists as two conformers in unequal proportions in its solid state [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound comprises a 1,3,4-oxadiazole ring substituted at the 2-position with a methanesulfonamide group and at the 5-position with a [(2-phenylethenyl)sulfonyl]methyl group. The crystal structure revealed a short intramolecular C–H⋯O contact forming an S(6) ring motif. Intermolecular N—H⋯O hydrogen bonds were also observed, linking the molecules into chains [].

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring directly connected to a N,N-dimethylaniline group at the 2-position. The 5-position of the oxadiazole ring is linked to a 5-methyl-1-phenyl-1H-pyrazole moiety. X-ray crystallography revealed that the pyrazole and oxadiazole rings are not entirely coplanar, indicating limited conjugation between these two aromatic systems [].

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It features a 4,5-dihydro-1,3,4-oxadiazole ring with a 2'-methyl-[1,1'-biphenyl] group linked to its 2-position. This compound demonstrated efficacy in preclinical models of rheumatoid arthritis, exhibiting an excellent safety profile that led to its advancement into Phase 1 clinical trials in healthy volunteers [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of compounds comprises a 1,3,4-oxadiazole ring connected to a propanamide moiety through a sulfide linker. The oxadiazole ring is further substituted at the 5-position with a (2-amino-1,3-thiazol-4-yl)methyl group. These compounds demonstrated promising urease inhibitory activity and exhibited low cytotoxicity in hemolysis assays [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor that exhibits an improved therapeutic index compared to first- and second-generation inhibitors. It features a 1,3,4-oxadiazole ring connected to a complex pyrazolo[3,4-b]pyridine system. A (4-methyl-1-piperazinyl)methyl group is attached to the 5-position of the oxadiazole ring. EPPA-1 demonstrated potent anti-inflammatory activity in vitro and in vivo while exhibiting reduced emetic liability compared to existing PDE4 inhibitors [].

2-and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines

  • Compound Description: This set of regioisomeric compounds features a pyridine ring directly substituted at the 3-position with a 5-methyl-1,3,4-oxadiazole group. The chlorine atom is located at either the 2- or 6-position of the pyridine ring [].

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

  • Compound Description: This group of compounds is characterized by a 1,3,4-oxadiazole ring linked to a phenylpropionitrile moiety. A piperazine ring is directly attached to the 5-position of the oxadiazole ring. These compounds were synthesized and evaluated for their anticonvulsant activity, demonstrating promising results in the maximal electroshock (MES) seizure model without exhibiting neurotoxicity [].

1-Methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

  • Compound Description: These two groups of compounds involve a nitro-substituted pyrrole ring connected at the 2-position to either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole ring. The synthetic approach involves the reaction of a pyrrole carboxylic acid derivative with hydrazine hydrate, followed by cyclization reactions with appropriate reagents to generate either the thiadiazole or oxadiazole ring [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds incorporates both a 1,3-thiazole and a 1,3,4-oxadiazole ring connected via a sulfide linker attached to an acetamide group. The oxadiazole ring is substituted at the 5-position with various aralkyl or aryl groups. These compounds were designed and synthesized as potential therapeutic agents for Alzheimer's disease and diabetes and were evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].
  • Compound Description: These compounds feature a 1,3,4-oxadiazole ring substituted at the 2-position with a methylene linker connected to an amine group. The oxadiazole ring also carries a 2,4-dichlorophenyl group at the 5-position. These compounds exhibited promising anticancer activity against various human tumor cell lines, including those representing cervical, liver, and breast cancer [].

1-Methyl-2-(1,3,4-thiadiazol-2-yl)-5-nitroimidazole and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-5-nitroimidazole

  • Compound Description: These two compounds comprise a nitro-substituted imidazole ring connected at the 2-position to either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole ring. The synthesis involves reacting a nitroimidazole carboxylic acid derivative with hydrazine hydrate, followed by cyclization reactions with specific reagents to form either the thiadiazole or oxadiazole ring [].

2-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)-3-methyl quinoxaline and 3-methylquinoxalin-2-yl-2-(5-aryl-2H-tetrazol-2-yl)acetate derivatives

  • Compound Description: These two classes of compounds incorporate a quinoxaline ring system linked to either a 1,3,4-oxadiazole or a tetrazole ring. In the oxadiazole derivatives, the connection is through a methoxy linker at the 2-position of the quinoxaline. These compounds were synthesized and evaluated for their antibacterial activity [].

1,4-bis [(5-aryl-1,3,4-oxadiazol-2-yl)methyl]piperazines

  • Compound Description: This series of compounds features a piperazine ring substituted at both the 1- and 4-positions with (5-aryl-1,3,4-oxadiazol-2-yl)methyl groups. Various aryl substituents were incorporated at the 5-position of the oxadiazole rings. These bis-oxadiazole piperazine derivatives were synthesized and evaluated for their antibacterial activity, showing potential as antibacterial drug candidates [].

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring directly attached to a 1,3-phenylene diacetate group at the 2-position. The oxadiazole ring also carries a methyl substituent at the 5-position [].

Poly[1‐methyl‐1‐(5‐oxo‐4,5‐dihydro‐1,3,4‐oxadiazol‐2‐yl)‐ethylenes]

  • Compound Description: This entry describes a polymer containing repeating units of a 4,5-dihydro-1,3,4-oxadiazole ring substituted with a methyl group at the 2-position and a carbonyl group at the 5-position. The polymer was synthesized from the corresponding monomer, 2-isopropenyl-5-oxo-4,5-dihydro-1,3,4-oxadiazole, which was prepared by reacting methacrylohydrazide with phosgene [].

3-benzyl-2-(1,3,4-oxadiazol-2-yl)indoles

  • Compound Description: This class of compounds consists of an indole ring system substituted at the 2-position with a 1,3,4-oxadiazole ring. Additionally, a benzyl group is attached to the 3-position of the indole ring [].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

  • Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring with a thioxo group at the 5-position. The 2-position of the ring is linked to a propylamine chain substituted with a benzamide group. The crystal structure of this compound has been determined [].

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: These two heterocyclic compounds, a 1,3,4-oxadiazole and a 1,2,4-triazole derivative, are derived from the same precursor, 1-isonicotinoyl-4-phenylthiosemicarbazide. The oxadiazole derivative is almost planar, while the triazole derivative exhibits a non-planar conformation. Both compounds form intricate hydrogen bonding networks in their crystal structures [].

2'-methyl-5-(1,3,4-oxadiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivatives

  • Compound Description: This group of compounds features a 1,3,4-oxadiazole ring directly linked to a biphenyl carboxamide moiety. The biphenyl group carries a methyl substituent at the 2'-position. These compounds act as p38 kinase inhibitors and have potential therapeutic applications [].

7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives

  • Compound Description: This series of compounds features a chromen-2-one (coumarin) ring system connected to a 1,3,4-oxadiazole ring through a methylene linker. The oxadiazole ring carries various aryl substituents at the 5-position. These compounds were synthesized from commercially available starting materials [].

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring with a thioxo group at the 5-position. The 2-position of the ring is linked to a butylamine chain substituted with a 4-chlorobenzamide group. The crystal structure analysis reveals that the molecule adopts an anti-orientation with respect to the amide N—H and C=O bonds [].

4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenols

  • Compound Description: This series of compounds consists of a 2,6-dimethoxyphenol moiety linked to a 1,3,4-oxadiazole ring via a benzyloxymethyl bridge. Various aryl groups are attached to the 5-position of the oxadiazole ring. These compounds were synthesized and evaluated for their antioxidant properties using DPPH and FRAP assays [].

5-SUBSTITUTED-1,3,4- OXADIAZOL-2-YL 4-(4-METHYLPIPERIDIN-1-YLSULFONYL)BENZYL SULFIDES

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring connected to a benzyl sulfide moiety. The sulfide linker is further attached to a 4-(4-methylpiperidin-1-ylsulfonyl) group. The 5-position of the oxadiazole ring is substituted with various groups. These compounds were synthesized and screened for their antibacterial activity [].

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles

  • Compound Description: This class of compounds comprises a 1,3-heterazole ring directly linked to a 1,3,4-oxadiazole ring through an amino group at the 2-position of the heterazole. Various aryl groups are substituted at the 5-position of the oxadiazole ring. These compounds were synthesized and evaluated for their potential pesticidal activity [].

2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone

  • Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a (2,4-dichlorophenyl)ethanone moiety through a sulfide linker. A (1H-1,2,4-triazol-1-yl)methyl group is attached to the 5-position of the oxadiazole ring. The crystal structure analysis reveals that the oxadiazole ring is not coplanar with the benzene and triazole rings, indicating limited conjugation between these aromatic systems [].

1,3,4‐Oxadiazol‐2‐yl‐4(3H)‐quinazolinones

  • Compound Description: This group of compounds features a quinazolinone ring system linked to a 1,3,4-oxadiazole ring at the 2-position. The synthesis involves a PPA-catalyzed cyclization of appropriately substituted ethanohydrazide precursors [].

**36. 2-Arylsulfonylimino-3,4-dimethyl-5-(5-S-substituted [, , ]oxadi

Overview

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. The oxadiazole ring structure is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound combines the piperazine moiety with the oxadiazole ring, which may enhance its pharmacological profile.

Source and Classification

The compound is classified under the category of heterocyclic compounds due to the presence of both piperazine and oxadiazole rings. Heterocycles are crucial in drug development as they often exhibit unique biological activities. The specific oxadiazole derivative has been investigated for its potential as an antiproliferative agent and its role in various pharmacological applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride typically involves several steps:

  1. Formation of the Oxadiazole Ring: The initial step involves the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole structure. This can be achieved through cyclization reactions that often require specific conditions such as elevated temperatures or the presence of catalysts.
  2. Piperazine Integration: Following the formation of the oxadiazole, piperazine can be introduced through nucleophilic substitution reactions. This step may utilize various alkylating agents to facilitate the attachment of piperazine to the oxadiazole ring.
  3. Hydrochloride Salt Formation: The final step typically involves converting the free base form of the compound into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is C8H12ClN4OC_8H_{12}ClN_4O. The structure features a piperazine ring connected to a 5-methyl-1,3,4-oxadiazole moiety.

Key Structural Features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Oxadiazole Ring: A five-membered ring containing three carbon atoms, two nitrogen atoms, and one oxygen atom.

The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride can undergo various chemical reactions typical for both piperazines and oxadiazoles:

  • Nucleophilic Substitution: The nitrogen atoms in piperazine can act as nucleophiles in substitution reactions with electrophiles.
  • Cyclization Reactions: The oxadiazole component can participate in further cyclization or condensation reactions to form more complex structures.
  • Deprotonation/Protonation: The hydrochloride salt form allows for easy protonation/deprotonation under physiological conditions, affecting solubility and reactivity .
Mechanism of Action

The mechanism of action for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or survival pathways.
  2. Receptor Modulation: Potential interactions with neurotransmitter receptors could explain some of its pharmacological effects.
  3. Cell Cycle Disruption: By affecting signaling pathways related to cell division, it may induce apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents due to the presence of the hydrochloride salt.

Chemical Properties

  • Melting Point: Specific melting point data may vary but is generally within a range suitable for pharmaceutical compounds.
  • Stability: Stability under various conditions (pH, temperature) is essential for storage and formulation purposes.

Relevant data indicates that this compound exhibits favorable properties for drug development, including adequate solubility and stability profiles .

Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride has potential applications in several scientific fields:

  • Medicinal Chemistry: As a lead compound in drug discovery targeting cancer or infectious diseases.
  • Pharmacology: Used in studies assessing its effects on various biological systems.
  • Chemical Biology: Investigated for its role in understanding enzyme mechanisms or receptor interactions.

Research continues to explore its efficacy and safety profile in clinical settings .

Properties

CAS Number

1266694-06-7

Product Name

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66

InChI

InChI=1S/C7H12N4O.ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H

InChI Key

JJTKHWSRDDGCJH-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)N2CCNCC2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.